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Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propanoic acid

Cat. No.: B1341825 Get Quote

The following table summarizes the key quantitative metrics for the Roche and Corey

syntheses of Oseltamivir, both originating from (-)-shikimic acid.

Metric
Roche Synthesis from (-)-
Shikimic Acid

Corey Synthesis from (-)-
Shikimic Acid

Starting Material (-)-Shikimic Acid (-)-Shikimic Acid

Number of Steps ~10-12 steps ~11 steps

Overall Yield ~30% ~37%

Key Intermediates Aziridine, epoxide Lactone, epoxide

Key Reactions
Mesylation, aziridination,

epoxide opening

Bromolactonization, epoxide

formation

Reagents of Note
Mesyl chloride, sodium azide,

HBr

N-Bromosuccinimide, DBU,

diethylamine
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Caption: Workflow of the Roche synthesis of Oseltamivir from (-)-shikimic acid.
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Diagram of the Corey Synthesis Workflow
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Caption: Workflow of the Corey synthesis of Oseltamivir from (-)-shikimic acid.

Experimental Protocols
Below are representative experimental protocols for key transformations in both the Roche and

Corey syntheses of Oseltamivir.

Roche Synthesis: Epoxide Formation and Opening
Epoxidation: The diol intermediate, derived from shikimic acid, is treated with a mesylating

agent like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine

(TEA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (typically 0

°C to room temperature). This selectively mesylates the hydroxyl groups. Subsequent

treatment with a base (e.g., potassium carbonate) in a solvent like methanol induces an

intramolecular Williamson ether synthesis to form the epoxide.

Epoxide Opening with Azide: The resulting epoxide is then subjected to nucleophilic attack

by an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent such as

dimethylformamide (DMF). The reaction is typically heated to facilitate the ring-opening. This

step introduces the nitrogen atom that will become the primary amine in the final product.

The regioselectivity of this step is crucial and is controlled by the stereochemistry of the

epoxide.

Corey Synthesis: Bromolactonization and Epoxidation
Bromolactonization: The synthesis commences with the protection of the carboxyl and

hydroxyl groups of shikimic acid. The protected shikimic acid is then subjected to

bromolactonization. This is achieved by treating the alkene with an electrophilic bromine

source, such as N-bromosuccinimide (NBS), in a suitable solvent system, often a mixture of

an organic solvent and water. This reaction proceeds via a bromonium ion intermediate,

which is then attacked intramolecularly by the carboxylate group to form a bicyclic

bromolactone.

Epoxidation: The hydroxyl group in the bromolactone intermediate is then used to direct the

formation of an epoxide. This is typically achieved by treating the intermediate with a base,

such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes an intramolecular SN2
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reaction where the alkoxide displaces the bromide, forming the desired epoxide. This

epoxide is a key intermediate for the subsequent introduction of the amino group.

Logical Relationship: Starting Material to Final
Product
The following diagram illustrates the overarching logical flow from the common starting material

to the final active pharmaceutical ingredient, Oseltamivir, through the two distinct synthetic

pathways.
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Caption: Comparative logic flow of the Roche and Corey syntheses of Oseltamivir.

To cite this document: BenchChem. [Comparative Performance of Oseltamivir Synthesis
Routes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341825#comparative-analysis-of-different-
synthesis-routes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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